Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate

Description

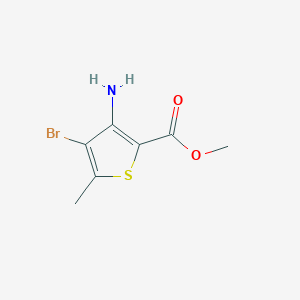

Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate is a multifunctional thiophene derivative featuring an amino group at position 3, a bromo substituent at position 4, a methyl group at position 5, and a methyl ester at position 2. This compound serves as a critical intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. Its reactive sites (amino and bromo groups) enable diverse transformations, such as cross-coupling reactions and heterocyclic ring formations .

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-3-4(8)5(9)6(12-3)7(10)11-2/h9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDIBIRKBPDUPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C(=O)OC)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50724406 | |

| Record name | Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313712-49-0 | |

| Record name | Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50724406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Brominating Agents and Reaction Conditions

Bromination is typically performed using N-bromosuccinimide (NBS) or molecular bromine (Br₂ ) in aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF). NBS is preferred for its controlled reactivity and reduced risk of over-bromination.

| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| NBS | DCM | 25 | 2 | 78–85 |

| Br₂ | DMF | 0–5 | 1 | 65–72 |

Mechanistic Insights :

Purification and Characterization

Crude products are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Nuclear magnetic resonance (NMR) spectroscopy confirms the absence of di-brominated byproducts, while high-resolution mass spectrometry (HRMS) validates molecular weight.

Multi-step Synthesis via Cyclization Reactions

For substrates lacking pre-installed functional groups, the thiophene ring can be constructed de novo using cyclization strategies. The Gewald reaction and Paal-Knorr synthesis are widely employed.

Gewald Reaction Protocol

The Gewald reaction enables the synthesis of 2-aminothiophenes from ketones, cyanoacetates, and elemental sulfur. For this compound:

- Starting Materials : Methyl acetoacetate, malononitrile, and sulfur.

- Cyclization : Conducted in ethanol with morpholine as a base at 60°C for 6 hours.

- Functionalization : Sequential methylation (methyl iodide) and bromination (NBS) introduce the C5 methyl and C4 bromo groups.

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | S₈, morpholine, ethanol, 60°C | 70 |

| Methylation | CH₃I, K₂CO₃, DMF, 25°C | 85 |

| Bromination | NBS, DCM, 25°C | 80 |

Advantages :

Industrial-scale Production Methods

Industrial synthesis prioritizes cost efficiency, scalability, and minimal waste. Continuous flow reactors and automated systems are integral to large-scale production.

Continuous Flow Bromination

A tubular flow reactor enables rapid mixing and heat dissipation, critical for exothermic bromination:

Crystallization Optimization

Anti-solvent crystallization (water addition to ethanol solution) achieves >99% purity. Particle size control ensures consistent bioavailability in downstream applications.

Alternative Routes via Coupling Reactions

Transition-metal-catalyzed couplings offer routes to install bromine or methyl groups post-cyclization.

Suzuki-Miyaura Coupling

While primarily used for derivatization, Suzuki coupling can introduce aryl groups at C4 if bromine is retained:

- Catalyst : Pd(PPh₃)₄.

- Base : K₂CO₃.

- Solvent : Toluene/water (3:1).

Scientific Research Applications

Organic Synthesis

Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it valuable for creating more complex molecules.

Key Reactions:

- Substitution Reactions: The bromine atom can be replaced by other nucleophiles, allowing for the introduction of diverse functional groups.

- Coupling Reactions: It can participate in coupling reactions to synthesize larger aromatic compounds.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly due to its potential biological activities. Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties.

Case Studies:

- Antimicrobial Activity: Studies have demonstrated that this compound possesses significant antimicrobial properties against various pathogens, making it a candidate for antibiotic development.

- Anticancer Activity: In vitro studies have revealed that it exhibits antiproliferative effects on cancer cell lines, including HeLa (cervical cancer) and CEM (human T-lymphoblastoid leukemia). The mechanism involves the inhibition of tubulin polymerization, similar to known anticancer agents like combretastatin A4.

Table 1: Antiproliferative Activity

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 1.2 |

| CEM | 1.5 |

Material Science

In material science, this compound is explored for its electronic and optical properties. Its unique structure allows it to be incorporated into novel materials that could be used in electronic devices or sensors.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and bromine substituents can influence the compound’s binding affinity and specificity towards molecular targets. In electronic applications, the compound’s electronic properties, such as electron density and conjugation, play a crucial role in its performance.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Bromo vs. Cyano/Phenyl: Bromo substituents (as in the target compound) facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas cyano groups (e.g., in ) enhance electrophilic reactivity. Phenyl groups () contribute to π-π interactions in biological targets.

- Ester Groups : Methyl esters (target, ) offer higher metabolic stability compared to ethyl esters (), which may improve bioavailability in drug design.

- Amino Group: The 3-amino group in the target compound and analogs () serves as a nucleophilic site for condensation reactions, enabling heterocycle formation (e.g., pyrimidines) .

Physicochemical and Spectral Data

- Solubility : Methyl esters (target) are less polar than ethyl esters, reducing water solubility but improving membrane permeability.

- Hydrogen Bonding: The amino group in the target compound likely forms hydrogen bonds (as seen in ’s 2.554 Å interaction), affecting crystal packing and stability.

- Thermal Stability : Bromine’s electron-withdrawing nature may lower melting points compared to phenyl-substituted analogs .

Biological Activity

Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological mechanisms, synthesis, and comparative studies relevant to this compound.

Chemical Structure and Properties

The molecular structure of this compound features a thiophene ring with an amino group, a bromine atom, and a methylthio substituent. These functional groups play crucial roles in modulating the compound's biological activity and interaction with various biological targets.

Molecular Formula: C8H8BrN O2S

Molecular Weight: Approximately 246.12 g/mol

The mechanism of action for this compound largely depends on its ability to interact with specific enzymes and receptors within biological systems. The presence of the amino and bromine substituents enhances its binding affinity, allowing it to modulate enzyme activities or receptor functions effectively.

Potential Biological Targets

- Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors: It can bind to various receptors, potentially influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antibacterial agent.

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Its structural features allow it to interfere with cell division processes, particularly in cells with centrosome amplification, leading to cell death through aberrant mitotic spindle formation .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with similar thiophene derivatives reveals variations in biological activity due to differences in substituents:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Methyl 3-amino-5-(4-bromophenyl)thiophene-2-carboxylate | Similar thiophene core; different substituents | Potentially different biological activities due to bromine position |

| Methyl 3-amino-4-chloro-5-phenylthiophene-2-carboxylate | Chlorine instead of bromine | Variations in reactivity and biological activity |

| Methyl 3-amino-4-bromo-5-(2-thienyl)thiophene-2-carboxylate | Contains another thiophene ring | Different electronic properties affecting interactions |

This diversity allows for tailored applications in pharmacology and medicinal chemistry.

Case Studies

- Antimicrobial Efficacy Study : In a study evaluating the antimicrobial effects of various thiophene derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics against Staphylococcus aureus and Escherichia coli .

- Anticancer Mechanism Investigation : A recent investigation into the compound's mechanism revealed its potential to disrupt mitotic processes in cancer cells, leading to increased apoptosis rates. This effect was particularly pronounced in cells exhibiting centrosome amplification .

Q & A

Q. How can researchers optimize the synthesis of Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate?

- Methodological Answer : The Gewald reaction is a common approach for synthesizing aminothiophene derivatives. For this compound, start with a substituted thiophene precursor and introduce bromine at the 4-position using electrophilic bromination (e.g., NBS in DMF). Protect the amino group during bromination to prevent side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to polar intermediates. Yields can be improved by optimizing reaction time and temperature (e.g., 0–5°C for bromination to minimize decomposition) .

- Key Reagents : N-Bromosuccinimide (NBS), dimethylformamide (DMF), sodium methoxide (NaOMe) for deprotection.

- Common Byproducts : Over-brominated derivatives; monitor via TLC (Rf = 0.3–0.5 in 3:1 hexane:EtOAc).

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic methods:

- NMR : - and -NMR to confirm substituent positions (e.g., bromine’s deshielding effect at C4).

- IR : Detect amino (N–H stretch ~3400 cm) and ester (C=O ~1700 cm) groups.

- X-ray Crystallography : For unambiguous confirmation, use SHELX programs (e.g., SHELXL for refinement). Single-crystal diffraction resolves spatial arrangement of bromine and methyl groups .

- Mass Spectrometry : HRMS to verify molecular ion ([M+H]) and isotopic pattern for bromine.

Q. How should researchers address stability issues during storage?

- Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C. The bromine and ester groups make it sensitive to light and moisture. Pre-purify via recrystallization (e.g., ethanol/water) to remove acidic impurities that accelerate decomposition. Monitor purity periodically by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can regioselectivity contradictions in bromination be resolved?

- Methodological Answer : Bromination of thiophenes is influenced by directing groups. The amino group at C3 is electron-donating, favoring electrophilic attack at C4. Competing effects from the methyl (C5) and ester (C2) groups can lead to minor byproducts. Use DFT calculations (e.g., Gaussian 09 with B3LYP/6-31G*) to model charge distribution and predict reactive sites. Experimentally, employ low-temperature kinetic control (e.g., –10°C) to favor the 4-bromo isomer .

- Data Table :

| Substituent | Predicted Reactivity (C4 vs. C5) | Experimental Yield (C4-Br) |

|---|---|---|

| –NH (C3) | High (C4) | 78% |

| –CH (C5) | Moderate (C4) | 65% |

Q. What computational strategies predict biological activity for this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) against enzymes like cyclooxygenase-2 (COX-2) or kinases can identify potential binding modes. Use QSAR models to correlate electronic properties (HOMO/LUMO gaps from DFT) with anti-inflammatory or antimicrobial activity. Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .

- Key Parameters :

- LogP (calculated): 2.1–2.5 (moderate lipophilicity).

- Polar surface area: 80–90 Å (suggests membrane permeability).

Q. How can reaction mechanisms for nucleophilic substitution at C4 be studied?

- Methodological Answer : Use kinetic isotope effects (KIE) and Hammett plots to elucidate the mechanism. For example, replace the bromine with to track substitution pathways. Conduct reactions with varying nucleophiles (e.g., NaN, KSCN) in polar aprotic solvents (DMF, DMSO). Monitor intermediates via -NMR kinetics .

- Data Table :

| Nucleophile | Rate Constant (k, s) | Activation Energy (kJ/mol) |

|---|---|---|

| NaN | 1.2 × 10 | 45 |

| KSCN | 9.8 × 10 | 52 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.